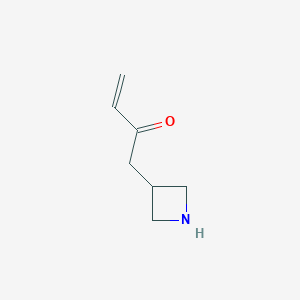

1-(Azetidin-3-yl)but-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-(azetidin-3-yl)but-3-en-2-one |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)3-6-4-8-5-6/h2,6,8H,1,3-5H2 |

InChI Key |

JUQOADSIAFFAKV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CC1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azetidin 3 Yl but 3 En 2 One and Its Key Precursors

Strategies for Azetidine (B1206935) Ring Formation with 3-Substituted Derivatives

Intramolecular Cyclization Approaches (e.g., SN2, Reductive Cyclization of Imines)

Intramolecular cyclization is a cornerstone for azetidine synthesis. nih.govmagtech.com.cn One of the most common methods involves the intramolecular S_N2 reaction of a γ-amino halide or a related substrate where a nitrogen nucleophile displaces a leaving group on the γ-carbon. nih.gov This approach is fundamental to forming the four-membered ring.

Another key strategy is the reductive cyclization of β-haloalkylimines. magtech.com.cn This method provides a pathway to azetidines through the formation of the critical C-N bond of the ring. Additionally, the intramolecular aminolysis of epoxides offers a regioselective route to azetidines. For instance, La(OTf)₃ has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgelsevierpure.com This reaction can tolerate various functional groups, making it a versatile tool for synthesizing functionalized azetidines. nih.govfrontiersin.org The cyclization of amino alcohols mediated by N,N'-carbonyldiimidazole (CDI) also provides an efficient route to substituted azetidines, avoiding toxic reagents. organic-chemistry.org

| Starting Material | Reagents/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| γ-amino halide | Base | Azetidine | Classic S_N2 cyclization. | nih.gov |

| β-haloalkylimine | Reducing agent | Azetidine | Reductive cyclization. | magtech.com.cn |

| cis-3,4-epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine | High regioselectivity and functional group tolerance. | nih.govfrontiersin.org |

| Amino alcohol | N,N'-Carbonyldiimidazole (CDI) | Substituted Azetidine | Avoids toxic reagents, good for functionalized azetidines. | organic-chemistry.org |

Cycloisomerization Strategies

Cycloisomerization reactions have emerged as a powerful method for constructing azetidine rings. acs.org These reactions rearrange the atoms of a starting material to form the cyclic product without the loss of any atoms. A notable example is the cycloisomerization of enynes, which can be catalyzed by gold-carbene complexes. researchgate.net Another approach involves a metal hydride hydrogen atom transfer followed by a radical polar crossover, which is effective for synthesizing polysubstituted four-membered heterocycles. acs.orgresearchgate.net This method is particularly valuable due to its mild reaction conditions and tolerance of a wide range of functional groups. acs.org

Electrophilic Cyclization of Homoallylamines

The electrophilic cyclization of homoallylamines is another viable route to azetidines. magtech.com.cn This process involves the activation of the double bond by an electrophile, followed by the intramolecular attack of the amine nitrogen to form the azetidine ring. For example, the reaction of camphene (B42988) with sulfonamides in the presence of N-bromosuccinimide (NBS) can lead to the formation of azetidine derivatives through an oxidative sulfonamidation process. researchgate.net

Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides

Gold catalysis has proven to be a particularly effective tool in modern organic synthesis, including the formation of azetidine rings. researchgate.netrsc.org A key strategy is the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov This reaction proceeds through the formation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion to yield an azetidin-3-one. nih.gov This method is notable for its stereoselectivity and the ability to tolerate various functional groups, including acid-labile protecting groups. nih.gov A related gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines has also been developed for the synthesis of stereoselective (Z)-2-alkylidene-1-tosylazetidines. acs.org

| Starting Material | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|

| N-propargylsulfonamide | BrettPhosAuNTf₂ / N-oxide | Azetidin-3-one | Stereoselective, tolerates various functional groups. | nih.gov |

| N-tosyl homopropargyl amine | [AuCl(PEt₃)] / AgOTf | (Z)-2-Alkylidene-1-tosylazetidine | Stereoselective 4-exo-dig cyclization. | acs.org |

Radical-Mediated Cyclization and Radical-Polar Crossover

Radical-mediated reactions offer a distinct approach to azetidine synthesis. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce azetidines. researchgate.net This process involves the formation of a vinyl radical followed by a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization. researchgate.net Another innovative method is the anti-Baldwin radical 4-exo-dig cyclization of ynamides, which is triggered by visible light in the presence of a copper photoredox catalyst. researchgate.netnih.gov This reaction proceeds with complete regioselectivity to form the corresponding azetidines. researchgate.netnih.gov Furthermore, the radical-polar crossover of organoborates provides a one-pot strategy to access tri-substituted azetidines stereoselectively. researchgate.net

Photochemical and Transition Metal-Catalyzed Methods

Photochemical reactions provide a powerful means to access strained ring systems like azetidines. researchgate.netnottingham.ac.uk The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. rsc.orgresearchgate.netbohrium.com Visible-light-mediated versions of this reaction have been developed, utilizing photocatalysts to enable the reaction under mild conditions. rsc.orgbohrium.comnih.gov For instance, an iridium-based photocatalyst can be used to promote the [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.orgnih.gov The Norrish-Yang cyclization, a photochemical reaction of α-aminoacetophenones, provides an entry to highly strained azetidinols. beilstein-journals.org

Transition metal catalysis also plays a crucial role in azetidine synthesis. Palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org Additionally, titanium-mediated couplings, such as the Kulinkovich-type reaction of oxime ethers with Grignard reagents, can be used to synthesize spirocyclic NH-azetidines. rsc.org

| Method | Starting Materials | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Aza Paternò-Büchi Reaction | Imine and Alkene | Visible light, Photocatalyst (e.g., Ir(III) complex) | Functionalized Azetidine | Direct [2+2] cycloaddition. | rsc.orgresearchgate.net |

| Norrish-Yang Cyclization | α-Aminoacetophenone | UV light | Azetidinol | Forms highly strained azetidinols. | beilstein-journals.org |

| Intramolecular C(sp³)–H Amination | Amine with a C-H bond at the γ-position | Palladium(II) catalyst, Oxidant | Functionalized Azetidine | Direct C-H functionalization. | rsc.org |

| Kulinkovich-type Coupling | Oxime ether and Grignard reagent | Titanium(IV) mediator | Spirocyclic NH-Azetidine | Forms spirocyclic structures. | rsc.org |

Synthesis of the But-3-en-2-one (B6265698) Moiety

The but-3-en-2-one fragment, an unsaturated ketone, can be synthesized through various methods, including classic condensation reactions and more modern stereoselective approaches.

Approaches to α,β-Unsaturated Ketones via Condensation Reactions

The formation of α,β-unsaturated ketones is a cornerstone of organic synthesis, with aldol (B89426) and Claisen-Schmidt condensations being the most prominent methods. nih.govnih.gov These reactions involve the base- or acid-catalyzed reaction of an enolate or enol with a carbonyl compound, followed by a dehydration step to yield the conjugated system. nih.govacs.org

The Aldol condensation typically involves the reaction of two molecules of the same or different aldehydes or ketones. nih.govmdpi.com For the synthesis of a butenone moiety, a mixed aldol reaction, also known as a Claisen-Schmidt condensation, is particularly relevant. acs.orgrsc.org This reaction utilizes an aromatic or non-enolizable aldehyde and a ketone, which minimizes self-condensation products. acs.orgacs.org For instance, the reaction of acetone (B3395972) with an appropriate aldehyde under basic conditions can yield a variety of α,β-unsaturated ketones.

The Claisen-Schmidt condensation offers a direct route to α,β-unsaturated ketones. acs.orgrsc.org It is a type of crossed aldol condensation that is highly effective when one of the carbonyl partners has no α-hydrogens, thus preventing self-condensation. acs.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521). acs.org Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For example, the use of choline (B1196258) hydroxide (ChOH) in water has been shown to be a highly efficient and green catalyst for Claisen-Schmidt condensations. nih.gov Microwave-assisted syntheses have also been explored to accelerate the reaction and improve yields. rsc.org

Table 1: Examples of Claisen-Schmidt Condensation for the Synthesis of α,β-Unsaturated Ketones

| Aldehyde | Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Acetone | NaOH, EtOH/H₂O, rt | Benzylideneacetone | - | acs.org |

| 4-Nitrobenzaldehyde | Cyclohexanone | Microwave | 2-(4-Nitrobenzylidene)cyclohexanone | High | rsc.org |

| Various aromatic aldehydes | Acetone | Choline hydroxide, H₂O, 50 °C | Various α,β-unsaturated ketones | Excellent | nih.gov |

This table presents illustrative examples and is not exhaustive.

Stereoselective Synthesis of β,γ-Unsaturated Ketones and their Precursors

While the target molecule is an α,β-unsaturated ketone, the synthesis of its β,γ-unsaturated isomer can be a strategic alternative, as isomerization to the more stable conjugated system is often feasible. The stereoselective synthesis of β,γ-unsaturated ketones has been an area of active research, with transition metal catalysis playing a significant role.

One notable method involves the gold-catalyzed isomerization of allenyl carbinol esters into dienes, followed by fluorination to produce monofluoroalkyl α,β-unsaturated ketones with high E-selectivity. bris.ac.uk While this specific example leads to a fluorinated product, the underlying principle of catalyzed isomerization is relevant.

More direct approaches to β,γ-unsaturated ketones include the transition-metal-free, superbase-promoted stereoselective α-vinylation of ketones with arylacetylenes. This method has been shown to produce a wide variety of β,γ-unsaturated ketones in good to excellent yields.

The vinylogous Mukaiyama aldol reaction (VMAR) represents a powerful tool for the synthesis of δ-hydroxy-α,β-unsaturated carbonyl compounds, which can be precursors to β,γ-unsaturated ketones. mdpi.com This reaction involves the Lewis acid-catalyzed reaction of a silyl (B83357) dienolate with an aldehyde or ketone. acs.org The VMAR allows for the creation of a 1,5-relationship between functional groups and the simultaneous generation of new stereocenters. nih.govmdpi.com

Convergent and Linear Synthesis of the Full 1-(Azetidin-3-yl)but-3-en-2-one Scaffold

The assembly of the final target molecule can be envisioned through two primary strategies: a convergent approach, where the azetidine and butenone fragments are synthesized separately and then coupled, or a linear approach, where the butenone side chain is built upon a pre-formed azetidine ring.

Coupling Strategies for Azetidine and But-3-en-2-one Fragments

A convergent synthesis would involve the coupling of a suitable azetidine precursor with a butenone fragment. A plausible strategy involves the reaction of an N-protected azetidin-3-yl organometallic species with a suitable electrophile, or the reaction of an azetidine-3-carboxaldehyde with a Wittig-type reagent.

For instance, the addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to an N-protected azetidine-3-carboxaldehyde would yield a secondary alcohol. magtech.com.cn Subsequent oxidation of this alcohol would provide the desired ketone. The use of N-Boc-azetidine-3-carboxaldehyde, which can be synthesized from the commercially available N-Boc-azetidin-3-ol, would be a viable starting material for this approach.

Alternatively, the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification provides a powerful method for olefination. wikipedia.orgtcichemicals.comalfa-chemistry.com A Horner-Wadsworth-Emmons reaction of an N-protected azetidine-3-carboxaldehyde with a phosphonate (B1237965) ylide, such as diethyl (2-oxopropyl)phosphonate, could directly install the butenone side chain. researchgate.netyoutube.com The HWE reaction is known for its high E-selectivity in many cases. alfa-chemistry.com

Table 2: Potential Convergent Coupling Strategies

| Azetidine Precursor | Butenone Fragment/Reagent | Reaction Type | Intermediate/Product | Reference Concept |

| N-Boc-azetidine-3-carboxaldehyde | Vinylmagnesium bromide | Grignard Reaction | 1-(N-Boc-azetidin-3-yl)but-3-en-2-ol | magtech.com.cn |

| N-Boc-azetidin-3-one | (2-Oxopropylidene)triphenylphosphorane | Wittig Reaction | 1-(N-Boc-azetidin-3-yl)but-3-en-2-one | acs.org |

| N-Boc-azetidine-3-carboxaldehyde | Diethyl (2-oxopropyl)phosphonate | Horner-Wadsworth-Emmons | 1-(N-Boc-azetidin-3-yl)but-3-en-2-one | researchgate.netyoutube.com |

| N-Boc-3-iodoazetidine | Vinylboronic acid derivative | Suzuki Coupling | 3-Vinyl-N-Boc-azetidine | mdpi.com |

This table outlines plausible synthetic routes based on established chemical transformations.

Integration of Azetidine and α,β-Unsaturated Ketone Functionalities

A linear synthetic approach would involve the construction of the butenone side chain on a pre-existing azetidine ring. This could be achieved by first introducing a two-carbon acetyl group at the 3-position of the azetidine, followed by olefination.

The synthesis of 3-acetyl-N-Boc-azetidine could potentially be achieved through the reaction of N-Boc-azetidine-3-carboxylic acid with a suitable organometallic reagent, such as methyllithium, or through a Weinreb amide intermediate. Once the 3-acetylazetidine precursor is obtained, a Wittig reaction with a formaldehyde (B43269) equivalent, such as methylenetriphenylphosphorane, could be employed to introduce the terminal double bond. tcichemicals.com

Another linear strategy could involve the synthesis of 3-formyl-N-Boc-azetidine, followed by a condensation reaction with acetone enolate to form the α,β-unsaturated ketone. The synthesis of functionalized azetidines has been extensively reviewed, with methods including intramolecular cyclization of haloamines, ring expansion of aziridines, and cycloaddition reactions. rsc.orgnih.gov For instance, the synthesis of N-Boc-azetidin-3-one from epichlorohydrin (B41342) and benzylamine, followed by protection and oxidation, is a well-established route to a key precursor. google.com

Multicomponent reactions also offer an efficient pathway to functionalized azetidines. nih.govthieme-connect.de For example, a four-component strain-release-driven synthesis has been reported for the modular construction of substituted azetidines. nih.gov Such strategies could potentially be adapted to incorporate the necessary functionality for subsequent elaboration into the butenone side chain.

Advanced Chemical Reactivity and Transformation Studies of 1 Azetidin 3 Yl but 3 En 2 One

Reactivity at the Azetidine (B1206935) Nitrogen and Ring System

The azetidine ring system, characterized by its significant ring strain, is a focal point for a variety of chemical transformations. The reactivity is centered on the nitrogen atom and the carbon atoms of the ring, which can undergo reactions leading to substitution, ring-opening, or ring expansion.

Nucleophilic Addition and Ring-Opening Reactions

The nitrogen atom of the azetidine ring in 1-(azetidin-3-yl)but-3-en-2-one is nucleophilic and can react with various electrophiles. However, quaternization of the azetidine nitrogen can lead to ring-opening reactions, driven by the release of ring strain rsc.org. In the presence of strong nucleophiles and after activation of the nitrogen atom, the azetidine ring can be opened. For instance, radiofluorination of azetidinium salts has been shown to proceed via nucleophilic attack of the fluoride ion, leading to ring-opened products researchgate.net. While specific studies on 1-(azetidin-3-yl)but-3-en-2-one are not prevalent, it is anticipated that activation of the azetidine nitrogen, for example by protonation or alkylation, would render the ring carbons susceptible to nucleophilic attack, resulting in the formation of functionalized γ-amino ketones. The regioselectivity of the ring-opening would be influenced by the nature of the nucleophile and the reaction conditions.

A study on α-aminoacetophenones demonstrated that photochemically generated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, a process facilitated by the release of molecular strain researchgate.net. This suggests that under specific conditions, the azetidine ring of the title compound could be similarly opened.

Functionalization of the Azetidine Ring (e.g., C-2, C-3 Substitution)

Functionalization of the azetidine ring at the C-2 and C-3 positions is a valuable strategy for creating diverse molecular architectures. While the but-3-en-2-one (B6265698) substituent is at the 3-position, further substitutions are chemically feasible. For instance, α-lithiation of N-protected azetidines followed by trapping with an electrophile is a known method for introducing substituents at the C-2 position uni-muenchen.de. A study on the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes has been reported, enabling the synthesis of optically active 2-substituted azetidines rsc.org. Although the title compound is N-unsubstituted, N-protection followed by such a strategy could lead to C-2 functionalized derivatives.

The C-3 position is already substituted, but its reactivity can be influenced by the existing but-3-en-2-one group. For example, if the ketone were to be reduced to a hydroxyl group, this could direct further reactions. The synthesis of functionalized azetidine-containing macrocyclic peptides has demonstrated that the azetidine unit can be a versatile scaffold for late-stage modifications nih.gov.

Table 1: Potential Functionalization Reactions of the Azetidine Ring

| Position | Reaction Type | Potential Reagents | Expected Product |

| N-1 | Acylation/Alkylation | Acyl chlorides, Alkyl halides | N-substituted azetidine |

| C-2 | Lithiation-Alkylation | n-BuLi, Electrophile (e.g., R-X) | 2-substituted azetidine |

| C-3 | Modification of substituent | Reducing agents (e.g., NaBH4) | Azetidin-3-yl substituted alcohol |

Strain-Release Transformations and Ring Expansion Reactions

The inherent strain in the azetidine ring is a powerful driving force for various transformations. Strain-release reactions, often involving the cleavage of a C-C or C-N bond, can lead to the formation of more complex molecular scaffolds organic-chemistry.org. One common strategy involves the use of 1-azabicyclo[1.1.0]butanes (ABBs), which undergo strain-release functionalization to produce substituted azetidines organic-chemistry.org. While not directly applicable to the pre-formed azetidine ring of the title compound, this highlights the thermodynamic driving force of strain release in azetidine chemistry.

Ring expansion reactions of azetidines can also occur under appropriate conditions. For example, upon electrophilic activation of the nitrogen atom, subsequent rearrangement can lead to the formation of larger heterocyclic systems like pyrrolidines rsc.org. Such transformations often proceed through intermediates where the ring has opened, followed by intramolecular cyclization.

Reactivity of the But-3-en-2-one Moiety

The but-3-en-2-one substituent is an α,β-unsaturated ketone, also known as a Michael acceptor. This functionality imparts a distinct set of reactive properties to the molecule, primarily involving additions to the carbon-carbon double bond and reactions at the carbonyl group.

Michael Addition Reactions

The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond in the but-3-en-2-one moiety, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This conjugate addition is known as the Michael reaction buchler-gmbh.comresearchgate.net. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. For 1-(azetidin-3-yl)but-3-en-2-one, this reaction would lead to the formation of a 4-substituted butan-2-one derivative attached to the azetidine ring. The stereochemical outcome of such additions can often be controlled by the use of chiral catalysts or auxiliaries researchgate.net.

Table 2: Illustrative Michael Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | 4-(Diethylamino)butan-2-one derivative |

| Thiol | Thiophenol | 4-(Phenylthio)butan-2-one derivative |

| Enolate | Diethyl malonate | Adduct with a malonic ester moiety |

Electrophilic and Nucleophilic Additions to the Alkene and Carbonyl

The reactivity of 1-(Azetidin-3-yl)but-3-en-2-one is dominated by the electrophilic nature of the α,β-unsaturated ketone system and the nucleophilicity of the alkene's π-bond. This dual reactivity allows for a range of addition reactions.

Nucleophilic Additions

Nucleophiles can attack two primary electrophilic sites: the carbonyl carbon (in a 1,2-addition) or the β-carbon of the conjugated system (in a 1,4-conjugate or Michael addition). The course of the reaction is often dictated by the nature of the nucleophile and the reaction conditions. Hard, non-stabilized nucleophiles like organolithium or Grignard reagents tend to favor direct 1,2-addition to the carbonyl group. In contrast, softer, resonance-stabilized nucleophiles such as enolates, Gilman cuprates, or amines typically favor the 1,4-conjugate addition pathway. masterorganicchemistry.comlibretexts.org

The initial 1,2-addition product is a tertiary allylic alcohol, formed after protonation of the intermediate alkoxide. libretexts.org The 1,4-addition initially generates an enolate, which is then protonated to yield a saturated ketone.

| Reagent Type | Example Nucleophile | Predominant Pathway | Resulting Product Structure |

|---|---|---|---|

| Organocuprates (Gilman) | (CH₃)₂CuLi | 1,4-Conjugate Addition | 1-(Azetidin-3-yl)-4-methylpentan-2-one |

| Grignard Reagents | CH₃MgBr | 1,2-Direct Addition | 1-(Azetidin-3-yl)-2-methylbut-3-en-2-ol |

| Amines | Piperidine | 1,4-Conjugate Addition | 1-(Azetidin-3-yl)-4-(piperidin-1-yl)butan-2-one |

| Thiols | Thiophenol | 1,4-Conjugate Addition | 1-(Azetidin-3-yl)-4-(phenylthio)butan-2-one |

| Hydrides (Strong) | LiAlH₄ | 1,2-Direct Addition (Reduction) | 1-(Azetidin-3-yl)but-3-en-2-ol |

Electrophilic Additions

The carbon-carbon double bond in the vinyl group is susceptible to electrophilic attack. Standard electrophilic addition reactions, such as halogenation and hydrohalogenation, are expected to proceed readily. The azetidine nitrogen can also act as a nucleophile or be protonated under acidic conditions, which may complicate these transformations by altering the electronic nature of the molecule.

| Reagent | Reaction Type | Resulting Product Structure |

|---|---|---|

| Br₂ | Halogenation | 1-(Azetidin-3-yl)-3,4-dibromobutan-2-one |

| HBr | Hydrohalogenation | 1-(Azetidin-3-yl)-3-bromobutan-2-one (Markovnikov addition) |

| BH₃, then H₂O₂, NaOH | Hydroboration-Oxidation | 1-(Azetidin-3-yl)-4-hydroxybutan-2-one (Anti-Markovnikov addition) |

| m-CPBA | Epoxidation | 1-(Azetidin-3-yl)-3-(oxiran-2-yl)ethan-1-one |

Chemoselective and Regioselective Transformations of the Compound

The presence of multiple reactive sites—the N-H bond of the azetidine, the carbonyl group, and the alkene—necessitates careful control of reaction conditions to achieve selective transformations.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.

1,2- vs. 1,4-Addition: As previously mentioned, the choice between direct (1,2-) and conjugate (1,4-) nucleophilic addition is a primary example of chemoselectivity. This is famously controlled by using "hard" nucleophiles for 1,2-addition and "soft" nucleophiles for 1,4-addition.

N-H vs. Enone System: The secondary amine of the azetidine ring is nucleophilic and can react with electrophiles. To prevent unwanted N-acylation or N-alkylation when targeting the enone system, the nitrogen is often protected with a suitable protecting group (e.g., Boc, Cbz). Conversely, the N-H bond can be deprotonated with a strong base to form an amide, which could then participate in intramolecular reactions.

Carbonyl vs. Alkene Reduction: The reduction of the compound presents another chemoselectivity challenge. Sodium borohydride (NaBH₄) would selectively reduce the ketone to an alcohol (1,2-reduction) without affecting the alkene. In contrast, catalytic hydrogenation (e.g., H₂ over Pd/C) would likely reduce both the carbon-carbon double bond and the carbonyl group.

Regioselectivity

Regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions.

Conjugate Addition: In Michael additions, nucleophiles exclusively attack the β-carbon of the α,β-unsaturated system, not the α-carbon. This is due to the electronic distribution in the conjugated π-system, where the β-carbon bears a partial positive charge.

Electrophilic Addition: The addition of asymmetric electrophiles like HBr to the terminal alkene is expected to follow Markovnikov's rule, where the proton adds to the terminal carbon (C4) to form a more stable secondary carbocation at C3, which is then attacked by the bromide. Anti-Markovnikov addition can be achieved using hydroboration-oxidation.

Diels-Alder Reactions: While not a simple addition, the vinyl group can act as a dienophile in [4+2] cycloaddition reactions. In reactions with unsymmetrical dienes, the regioselectivity would be governed by the electronic effects of the azetidinyl-ketone substituent. researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions.

Mechanism of Nucleophilic Addition (1,2- vs. 1,4-):

1,2-Addition: This is a single-step mechanism where the nucleophile directly attacks the electrophilic carbonyl carbon. libretexts.org This breaks the C=O π-bond, pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. The transition state involves the formation of the new carbon-nucleophile bond.

1,4-Conjugate (Michael) Addition: This mechanism is initiated by the attack of a nucleophile at the β-carbon of the alkene. This concerted process involves the shift of the C=C π-electrons to the Cα-Cβ bond and the C=O π-electrons to the oxygen atom. The result is a resonance-stabilized enolate intermediate. This enolate is then protonated, typically at the α-carbon, to give the final saturated ketone product. The stability of the enolate intermediate is a key driving force for this pathway. masterorganicchemistry.com

Mechanism of Electrophilic Addition (e.g., Bromination): The reaction of the alkene with bromine (Br₂) proceeds through a cyclic bromonium ion intermediate. The π-bond of the alkene attacks one bromine atom, displacing a bromide ion (Br⁻). A three-membered ring containing the positively charged bromine atom is formed. The reaction is completed when the bromide ion attacks one of the two carbons of the cyclic intermediate from the side opposite the bromonium ion (anti-addition), leading to the opening of the ring and the formation of a vicinal dibromide.

Computational Studies: While specific experimental mechanistic studies on 1-(Azetidin-3-yl)but-3-en-2-one are not widely available, computational methods like Density Functional Theory (DFT) are often employed to investigate similar systems. researchgate.net Such studies can model the transition states for competing pathways (e.g., 1,2- vs. 1,4-addition), calculate activation energies, and rationalize observed chemo- and regioselectivities by analyzing molecular orbital interactions. academie-sciences.fr These theoretical investigations provide profound insight into the electronic factors that govern the molecule's reactivity.

Stereochemical Control and Chiral Synthesis

Diastereoselective and Enantioselective Synthetic Approaches

The construction of the chiral azetidine (B1206935) ring and the introduction of the but-3-en-2-one (B6265698) side chain with high stereofidelity can be achieved through various diastereoselective and enantioselective synthetic routes. A common strategy involves the initial synthesis of a chiral azetidin-3-one precursor, followed by the stereoselective addition of a vinyl nucleophile and subsequent oxidation.

One prominent method for the enantioselective synthesis of the azetidin-3-one core is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This approach allows for the efficient formation of the strained four-membered ring with excellent enantiomeric excess (e.e.). nih.gov The chirality is often introduced through the use of a chiral auxiliary on the nitrogen atom, which directs the stereochemical outcome of the cyclization.

Furthermore, diastereoselective methods can be employed to control the stereochemistry of substituents on the azetidine ring. For instance, the anionic 4-exo-tet ring closure of β-amino alcohols can lead to a thermodynamic distribution of diastereomers, which can then be separated and converted to the desired azetidinic amino acids or their derivatives. nih.gov Although not directly applied to 1-(azetidin-3-yl)but-3-en-2-one, this principle of diastereomer separation is a valuable tool in stereocontrolled synthesis.

Chiral Pool and Auxiliary-Based Strategies

The use of the chiral pool, which comprises readily available enantiopure natural products, is a classic and effective strategy for asymmetric synthesis. Amino acids, with their inherent chirality, are particularly useful starting materials for the synthesis of chiral azetidine derivatives. nih.gov For instance, L-serine or D-serine can be elaborated through a series of transformations to yield enantiopure azetidine-3-carboxylic acid derivatives, which can then be converted to the target ketone. acs.orgchemrxiv.orgresearchgate.net

Chiral auxiliaries offer another powerful method for inducing stereoselectivity. The auxiliary is temporarily attached to the substrate and directs the stereochemical course of a reaction before being cleaved. A notable example is the use of (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary. nih.govacs.org Condensation of the sulfinamide with a suitable precursor can generate a chiral sulfinimine, which then undergoes diastereoselective reactions to form the azetidine ring with high stereocontrol. acs.org The auxiliary can be subsequently removed to provide the desired enantiomerically enriched azetidine.

| Strategy | Description | Key Features |

| Chiral Pool | Utilization of naturally occurring enantiopure compounds (e.g., amino acids) as starting materials. nih.gov | Inherently provides absolute stereochemistry. Requires synthetic routes to transform the starting material into the target molecule. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereoselectivity of a reaction. nih.govacs.org | High levels of diastereoselectivity can be achieved. The auxiliary must be efficiently attached and removed. |

Asymmetric Catalysis in the Synthesis and Transformation of the Compound

Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules. In the context of 1-(azetidin-3-yl)but-3-en-2-one synthesis, asymmetric catalysis can be applied at various stages.

The enantioselective synthesis of the azetidin-3-one precursor can be achieved using chiral catalysts. For example, transition metal catalysts, such as those based on gold, can be employed in cyclization reactions to afford chiral azetidin-3-ones with high enantioselectivity. nih.gov

Furthermore, the transformation of a prochiral azetine precursor into a chiral azetidine can be accomplished through asymmetric catalysis. Copper-catalyzed asymmetric boryl allylation of azetines has been demonstrated to be a powerful method for the enantioselective synthesis of 2,3-disubstituted azetidines. nih.gov This type of transformation could potentially be adapted for the synthesis of 3-substituted azetidines.

While specific catalytic asymmetric methods for the direct synthesis of 1-(azetidin-3-yl)but-3-en-2-one are not extensively documented, the principles of asymmetric catalysis offer a promising avenue for future research and development in this area. The development of chiral catalysts that can control the stereoselective addition of a vinyl nucleophile to an azetidin-3-one or catalyze the enantioselective formation of the azetidine ring with the desired side chain already in place would be a significant advancement.

| Catalytic Approach | Application in Azetidine Synthesis | Potential for 1-(Azetidin-3-yl)but-3-en-2-one |

| Transition Metal Catalysis | Gold-catalyzed enantioselective cyclization to form azetidin-3-ones. nih.gov | Synthesis of the key chiral azetidin-3-one intermediate. |

| Copper Catalysis | Asymmetric boryl allylation of azetines for 2,3-disubstituted azetidines. nih.gov | Adaptation for the enantioselective synthesis of 3-substituted azetidines. |

Theoretical and Computational Chemistry

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and energetics of azetidine (B1206935) derivatives. For the azetidine ring itself, computational studies have shown that it possesses a significant ring-strain energy, estimated to be around 25.2 kcal/mol. This inherent strain influences the bond lengths and angles within the four-membered ring.

The molecular electrostatic potential (ESP) is a valuable descriptor for understanding noncovalent interactions and chemical reactions. For azetidine-containing compounds, the ESP can highlight regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack. In 1-(Azetidin-3-yl)but-3-en-2-one, the nitrogen atom of the azetidine ring and the oxygen atom of the carbonyl group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the α,β-unsaturated system are likely to be electrophilic.

Table 1: Calculated Structural Parameters of Azetidine Derivatives from Theoretical Studies

| Parameter | Azetidine (Unsubstituted) | N-Acyl Azetidine (Model) |

| C-N Bond Length (Å) | ~1.48 | ~1.47 |

| C-C Bond Length (Å) | ~1.55 | ~1.54 |

| Puckering Angle (°) | ~30 | Varies with substituent |

Note: The data presented are representative values from computational studies on azetidine and its simple derivatives. The exact values for 1-(Azetidin-3-yl)but-3-en-2-one would require specific calculations.

Conformational Analysis and Dynamics

The conformational flexibility of 1-(Azetidin-3-yl)but-3-en-2-one is primarily dictated by two key structural features: the puckering of the azetidine ring and the rotation around the N-C(O) bond.

Ring Puckering: The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate angular and torsional strain. The degree of puckering can be influenced by the nature and position of substituents. For an unsubstituted azetidine, the ring undergoes a dynamic inversion between two equivalent puckered conformations. In substituted azetidines, one conformation may be energetically favored. For 3-substituted azetidines, the substituent can adopt either an axial or an equatorial position, with the equatorial position generally being more stable to minimize steric interactions.

Rotational Barriers: The rotation around the bond connecting the azetidine nitrogen to the carbonyl carbon of the butenone moiety is another critical aspect of the molecule's dynamics. This rotation is restricted due to the partial double bond character of the N-C(O) bond arising from amide-like resonance. Computational studies on N-acyl azetidines have been performed to determine the rotational barriers. These barriers are influenced by steric hindrance and electronic effects of the substituents. For 1-(Azetidin-3-yl)but-3-en-2-one, the rotational barrier will determine the relative populations of different rotamers, which can have implications for its reactivity and biological activity.

Table 2: Representative Rotational Barriers in Acyclic Amides and Related Systems

| Compound | Rotational Barrier (kcal/mol) |

| N,N-Dimethylformamide | ~21 |

| N-Acetylpyrrolidine | ~18 |

| N-Acetylazetidine (Model) | ~15-18 (Estimated) |

Note: The values are approximate and can vary based on the computational method and the specific molecular environment.

Reaction Mechanism Elucidation via Transition State Modeling

Theoretical modeling of transition states is a powerful tool for understanding the mechanisms of chemical reactions. For 1-(Azetidin-3-yl)but-3-en-2-one, several reaction types are of interest, particularly those involving the α,β-unsaturated ketone system.

Michael Addition: The but-3-en-2-one (B6265698) moiety is an excellent Michael acceptor. Nucleophiles can add to the β-carbon of the double bond. Transition state modeling of Michael additions to similar enone systems can provide insights into the reaction pathway, including the activation energy and the geometry of the transition state. The azetidine ring can potentially influence the stereoselectivity of the addition by directing the approach of the nucleophile.

Cycloaddition Reactions: The double bond of the butenone system can also participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. Theoretical studies on the cycloaddition reactions of related α,β-unsaturated ketones can help in predicting the feasibility and stereochemical outcome of such reactions for 1-(Azetidin-3-yl)but-3-en-2-one. DFT calculations can be used to locate the transition states for the formation of different regio- and stereoisomers and to determine the corresponding activation barriers, thereby explaining the observed selectivity.

For example, in a [3+2] cycloaddition with a nitrile oxide, the regioselectivity of the reaction would be determined by the relative energies of the transition states leading to the different isomeric products.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers predictive power regarding the reactivity and selectivity of molecules. For 1-(Azetidin-3-yl)but-3-en-2-one, these predictions are based on the analysis of its electronic structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The LUMO of 1-(Azetidin-3-yl)but-3-en-2-one is expected to be localized on the α,β-unsaturated ketone system, particularly on the β-carbon, making it the primary site for nucleophilic attack. The HOMO may have significant contributions from the nitrogen lone pair and the π-system of the enone, indicating potential sites for electrophilic attack.

Fukui Functions and Dual Descriptors: These reactivity indices, derived from DFT, can provide a more quantitative prediction of the most reactive sites for nucleophilic, electrophilic, and radical attack. For 1-(Azetidin-3-yl)but-3-en-2-one, these calculations would likely confirm the high electrophilicity of the β-carbon of the enone system.

Regioselectivity in Electrophilic Aromatic Substitution Analogues: While not an aromatic system itself, the principles of predicting regioselectivity in related heterocyclic systems can be informative. For instance, computational methods like RegioSQM, which calculate proton affinities, have been used to predict the site of electrophilic attack on heteroaromatic rings. A similar approach could be used to assess the relative nucleophilicity of different atoms in the azetidine ring.

Table 3: Predicted Reactive Sites in 1-(Azetidin-3-yl)but-3-en-2-one

| Reaction Type | Predicted Reactive Site | Theoretical Basis |

| Nucleophilic Attack | β-carbon of the butenone | LUMO localization, Fukui functions |

| Electrophilic Attack | Nitrogen atom, Carbonyl oxygen | HOMO localization, Electrostatic potential |

| Radical Addition | β-carbon of the butenone | Spin density in the radical intermediate |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(Azetidin-3-yl)but-3-en-2-one in solution. Analysis of one-dimensional (¹H and ¹³C) and multi-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing insights into the connectivity and chemical environment of each atom.

Based on established chemical shift ranges for similar structural motifs, the expected ¹H and ¹³C NMR data for 1-(Azetidin-3-yl)but-3-en-2-one are summarized in the interactive tables below. The azetidine (B1206935) ring protons are anticipated to resonate in the upfield region, while the vinyl protons of the butenone moiety will appear at lower field due to deshielding effects. oregonstate.edulibretexts.org The carbonyl carbon is expected to have the largest chemical shift in the ¹³C NMR spectrum. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (NH) | 1.5 - 3.0 | br s | - |

| H2, H2' | 3.5 - 4.0 | t | J = 7-9 |

| H3 | 3.0 - 3.5 | m | - |

| H4, H4' | 3.5 - 4.0 | t | J = 7-9 |

| H6 (CO-CH) | - | - | - |

| H7 (CH=CH₂) | 5.8 - 6.5 | dd | J = 17.5, 10.5 |

| H8a (CH=CH₂) | 5.7 - 6.0 | d | J = 10.5 |

| H8b (CH=CH₂) | 6.0 - 6.3 | d | J = 17.5 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 45 - 55 |

| C3 | 30 - 40 |

| C4 | 45 - 55 |

| C5 (C=O) | 195 - 205 |

| C7 (=CH₂) | 125 - 135 |

| C8 (CH=) | 135 - 145 |

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for confirming the atomic connectivity within 1-(Azetidin-3-yl)but-3-en-2-one. A COSY spectrum would reveal scalar coupling between adjacent protons, for instance, between the methine proton at the 3-position of the azetidine ring and the neighboring methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Further confirmation of the molecular skeleton can be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which shows correlations between protons and carbons that are two or three bonds apart. For example, correlations would be expected between the vinyl protons and the carbonyl carbon, as well as between the azetidine ring protons and the carbonyl carbon.

The four-membered azetidine ring is subject to ring-puckering, leading to different conformational isomers. mdpi.com Dynamic NMR (DNMR) spectroscopy can be employed to study the kinetics of this conformational exchange. At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons of the methylene groups in the azetidine ring. As the temperature is increased, the rate of conformational exchange increases, leading to broadening of these signals and their eventual coalescence into a single time-averaged signal at higher temperatures. Analysis of the lineshapes as a function of temperature allows for the determination of the energy barrier for the ring-flipping process. mdpi.com

The relative stereochemistry of substituents on the azetidine ring can be determined through the analysis of proton-proton coupling constants (³JHH) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. The magnitude of the vicinal coupling constants between protons on adjacent carbons in the azetidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. ipb.ptadelaide.edu.au Typically, cis-coupling constants in azetidine rings are larger (around 8-9 Hz) than trans-coupling constants (around 5-8 Hz). ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of protons. columbia.eduacdlabs.com For 1-(Azetidin-3-yl)but-3-en-2-one, a NOESY or ROESY spectrum would reveal correlations between protons that are close to each other in space, but not necessarily bonded. This information is critical for establishing the three-dimensional structure and preferred conformation of the molecule in solution. For example, the observation of a NOE between a proton on the azetidine ring and a proton on the butenone side chain would provide information about the orientation of the side chain relative to the ring.

X-ray Crystallography of 1-(Azetidin-3-yl)but-3-en-2-one and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. excillum.comrigaku.com Obtaining a suitable single crystal of 1-(Azetidin-3-yl)but-3-en-2-one or a derivative would allow for the precise determination of bond lengths, bond angles, and torsion angles. nih.govacs.org This technique would also unambiguously establish the relative stereochemistry of the molecule and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. While a crystal structure for the title compound is not publicly available, data from related azetidine-containing small molecules provide a reference for expected structural parameters. acs.orgacs.org

Interactive Data Table: Representative Crystallographic Parameters for a Small Molecule

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1044.4 |

| Z | 4 |

| R-factor | < 0.05 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

1-(Azetidin-3-yl)but-3-en-2-one possesses a chiral center at the 3-position of the azetidine ring. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.

By comparing the experimentally measured ECD spectrum of 1-(Azetidin-3-yl)but-3-en-2-one with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute configuration can be unambiguously assigned. nih.govnih.gov The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule.

Applications As a Synthetic Building Block and Scaffold

Utility in the Synthesis of Complex Heterocyclic Frameworks

The bifunctional nature of 1-(Azetidin-3-yl)but-3-en-2-one makes it an excellent starting material for the synthesis of a wide array of complex heterocyclic frameworks. The secondary amine within the azetidine (B1206935) ring can act as a nucleophile, while the α,β-unsaturated ketone is a prime Michael acceptor. This arrangement allows for intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic systems. For instance, under appropriate conditions, the azetidine nitrogen can undergo an intramolecular aza-Michael addition to the vinyl ketone moiety, which could lead to the formation of novel azabicyclic structures.

Furthermore, the ketone functionality can be a handle for various condensation reactions. For example, reaction with hydrazines or hydroxylamines could yield pyrazole (B372694) or isoxazole-fused azetidine derivatives, respectively. The vinyl group also opens up possibilities for pericyclic reactions such as Diels-Alder cycloadditions, where the azetidine-substituted diene could react with various dienophiles to construct intricate polycyclic systems. The ability to form such diverse heterocyclic systems from a single, relatively simple starting material highlights the synthetic power of this compound. The synthesis of various heterocyclic compounds often relies on the reactivity of bifunctional starting materials. colab.ws

Role in Natural Product Synthesis and Pseudo-Natural Product Design

While there are no direct reports of 1-(Azetidin-3-yl)but-3-en-2-one being used in the total synthesis of a specific natural product, its structural motifs are present in numerous biologically active molecules. The azetidine ring is a component of various natural products and is known for its role in conferring unique conformational constraints and metabolic stability. nih.govresearchgate.net The vinyl ketone functionality is also a common feature in natural products and serves as a reactive handle for biosynthetic and synthetic transformations.

The combination of these two features in one molecule makes it an attractive starting point for the design and synthesis of pseudo-natural products. By using this compound as a scaffold, chemists can rapidly generate libraries of complex molecules that mimic the structural diversity and biological relevance of natural products. For example, the azetidine ring could serve as a bioisosteric replacement for other cyclic amines found in natural products, while the vinyl ketone allows for the introduction of various substituents and functional groups through conjugate addition reactions.

Precursor for Advanced Medicinal Chemistry Scaffolds (Synthetic Aspects)

The azetidine ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. chemrxiv.org Its incorporation into drug molecules can lead to improved physicochemical properties such as solubility and metabolic stability. The compound 1-(Azetidin-3-yl)but-3-en-2-one serves as an excellent precursor for a variety of advanced medicinal chemistry scaffolds.

The secondary amine of the azetidine can be functionalized with a wide range of substituents, allowing for the exploration of structure-activity relationships. For example, acylation or alkylation of the nitrogen can introduce diverse chemical groups. The vinyl ketone moiety is a versatile functional group for the introduction of pharmacophoric elements. Michael addition of various nucleophiles, such as amines, thiols, and carbanions, can be used to append different side chains to the core scaffold. nih.gov For instance, the reaction with a substituted amine could lead to the synthesis of potent enzyme inhibitors or receptor ligands. A closely related compound, 1-(Azetidin-3-yl)ethanone, is commercially available as its hydrochloride salt, indicating the accessibility and interest in such azetidin-3-yl ketone scaffolds. bldpharm.com

The synthesis of complex drug molecules often involves the use of key intermediates that can be readily modified. Baricitinib, a Janus kinase inhibitor, contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, showcasing the importance of substituted azetidines in modern drug discovery. nih.gov The versatile reactivity of 1-(Azetidin-3-yl)but-3-en-2-one makes it a valuable platform for the rapid generation of diverse compound libraries for high-throughput screening.

Ligand Design in Catalysis and Coordination Chemistry

Azetidine-containing molecules have been explored as ligands in transition metal catalysis. The nitrogen atom of the azetidine ring can coordinate to a metal center, and the substituents on the ring can be tailored to influence the steric and electronic properties of the resulting catalyst. While there are no specific reports on the use of 1-(Azetidin-3-yl)but-3-en-2-one as a ligand, its structure suggests potential applications in this area.

The azetidine nitrogen could act as a coordinating atom, and the vinyl ketone moiety could either be a non-coordinating functional group or participate in the catalytic cycle. For example, the ketone oxygen could also coordinate to a metal center, making the compound a bidentate ligand. The ability to easily modify the azetidine nitrogen and the vinyl ketone group would allow for the fine-tuning of the ligand properties for specific catalytic applications. The development of new ligands is crucial for advancing the field of homogeneous catalysis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)

Current synthetic methods for producing complex azetidine (B1206935) derivatives often involve multiple steps, expensive reagents, and harsh conditions, which are not ideal for large-scale production. nih.gov Future research should prioritize the development of sustainable and cost-effective synthetic pathways to 1-(Azetidin-3-yl)but-3-en-2-one and its analogues, guided by the principles of green chemistry.

Key areas for exploration include:

One-Pot Reactions: Designing one-pot procedures that combine the formation of the azetidine ring with the introduction of the butenone side chain would significantly improve efficiency. Methods using microwave irradiation to promote cyclocondensation in aqueous media could be adapted for this purpose. organic-chemistry.org

Catalytic Approaches: The use of solid acid catalysts, such as zeolites, could facilitate the tandem hydration of an alkyne and condensation with an aldehyde to form the α,β-unsaturated ketone moiety under solvent-free conditions, minimizing waste. rsc.org

Use of Renewable Starting Materials: Investigation into synthetic routes starting from bio-based precursors for either the azetidine core or the butenone side chain would align with green chemistry goals. The synthesis of azetidines often begins with 1,3-propanediols or β-amino alcohols, which can potentially be derived from renewable sources. organic-chemistry.orgacs.org

Microchannel Reactors: Employing microchannel reactors for key reaction steps, such as oxidation or cyclization, can offer better control over reaction parameters, improve safety, and increase yield, making the process more suitable for industrial-scale synthesis. nih.gov

Table 1: Potential Green Synthetic Strategies

| Green Chemistry Principle | Proposed Application to Synthesis | Potential Advantage | Reference |

|---|---|---|---|

| Atom Economy | Develop cycloaddition reactions, such as the aza-Paterno-Büchi reaction, to form the azetidine ring. | Maximizes the incorporation of starting materials into the final product. | rsc.org |

| Use of Catalysis | Employ transition metal catalysts (e.g., Pd, Ir) for C-H activation to directly functionalize a pre-formed azetidine ring. | Reduces the need for stoichiometric reagents and functional group manipulations. | acs.orgacs.orgacs.org |

| Safer Solvents & Conditions | Utilize microwave-assisted synthesis in aqueous media or solvent-free conditions for cyclization steps. | Reduces volatile organic compound (VOC) emissions and reaction times. | organic-chemistry.org |

| Process Intensification | Implement flow chemistry using microchannel reactors for hazardous or highly exothermic steps. | Enhances safety, control, and scalability of the synthesis. | nih.gov |

Exploration of Unconventional Reactivity Patterns

The interplay between the strained azetidine ring and the electrophilic vinyl ketone creates a platform for exploring unique chemical transformations that go beyond standard functional group chemistry.

Strain-Release Driven Reactions: The inherent ring strain of the azetidine can be harnessed as a driving force for reactions. acs.orgrsc.org Investigating how this strain influences the reactivity of the appended vinyl ketone, for example in Michael additions or cycloadditions, could reveal novel stereoselective pathways. The conformational constraints imposed by the four-membered ring may lead to unexpected diastereoselectivity in reactions at the α- or β-positions of the ketone.

Photochemical and Radical Reactions: The photochemical reactivity of α,β-unsaturated ketones is well-established, but its application to azetidine-containing systems is less explored. acs.org Future work could investigate [2+2] photocycloadditions or other light-induced transformations. Similarly, radical additions to the vinyl group, potentially initiated by photoredox catalysis, could provide access to a diverse range of disubstituted azetidines under mild conditions. acs.org

Domino and Cascade Reactions: The compound is an ideal substrate for designing cascade reactions. For instance, a Michael addition at the vinyl ketone could be followed by an intramolecular reaction involving the azetidine nitrogen, leading to the rapid construction of more complex bicyclic or spirocyclic scaffolds. Such sequences are highly valuable for building diverse molecular libraries. mdpi.com

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry offers powerful tools to guide the synthesis of new derivatives of 1-(Azetidin-3-yl)but-3-en-2-one with tailored properties for applications in medicinal chemistry and materials science. nih.govnih.gov

Predicting Reactivity and Stability: Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the energies of transition states. nih.gov This would allow for the rational selection of reaction conditions to favor desired outcomes and could help in understanding the stability of novel derivatives.

In Silico Screening for Biological Activity: Azetidine scaffolds are increasingly incorporated into bioactive molecules and drug candidates. nih.govmedwinpublishers.com Molecular docking simulations can be used to screen virtual libraries of derivatives against specific biological targets, such as kinases, proteases, or STAT proteins. nih.govacs.org By modifying the substituents on either the azetidine ring or the butenone moiety, computational models can predict which analogues are most likely to exhibit high binding affinity and selectivity.

ADME Properties Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery. nih.gov Computational models can calculate key physicochemical parameters like lipophilicity (logP), aqueous solubility, and polar surface area for virtual derivatives, helping to prioritize the synthesis of compounds with drug-like characteristics.

Table 2: Focus Areas for Computational Modeling

| Computational Method | Objective | Key Parameters to Investigate | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict product stability. | Transition state energies, reaction energy profiles, molecular orbital analysis. | nih.gov |

| Molecular Docking | Identify potential biological targets and design potent inhibitors. | Binding affinity scores, protein-ligand interactions (H-bonds, hydrophobic contacts), conformational analysis. | nih.govacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Build models that correlate chemical structure with biological activity. | Electronic, steric, and hydrophobic descriptors. | nih.gov |

| Molecular Dynamics (MD) Simulation | Study the dynamic behavior of ligand-protein complexes. | Binding stability over time, conformational changes, solvent effects. | mdpi.com |

Expanding the Scope for Biological Probe Development (Focus on Molecular Interaction Studies)

The structure of 1-(Azetidin-3-yl)but-3-en-2-one is well-suited for development into chemical probes to study biological systems. The vinyl ketone moiety is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins, making it a potential warhead for activity-based protein profiling (ABPP).

Design of Covalent Probes: The compound can serve as a starting point for creating targeted covalent inhibitors or activity-based probes. By appending a reporter tag, such as a fluorophore (e.g., a rhodamine derivative) or a biotin (B1667282) handle, researchers can create tools to identify and visualize protein targets in complex biological samples. youtube.com

Fluorescent Analogues for Live-Cell Imaging: Synthesis of fluorescently labeled versions of the molecule would enable real-time visualization of its subcellular localization and interaction with binding partners within living cells. This approach can provide valuable insights into its mechanism of action. youtube.com

Photo-affinity Labeling: To overcome the potential promiscuity of a Michael acceptor, the vinyl group could be replaced with or modified to include a photo-activatable group, such as a diazirine. This would allow for light-induced covalent cross-linking to interacting proteins, providing a more precise snapshot of binding events at a specific time point.

The development of such probes would be instrumental in target identification and validation, which are critical early steps in the drug discovery pipeline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.